(5Z)-5-(fluoromethylidene)-4-phenyl-2,5-dihydrofuran-2-one
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Overview
Description
5-Fluoromethylene-4-phenyl-5H-furan-2-one is an organic compound with the molecular formula C11H7FO2. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoromethylene-4-phenyl-5H-furan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinating agents to introduce the fluoromethylene group into the furan ring. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of 5-fluoromethylene-4-phenyl-5H-furan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoromethylene-4-phenyl-5H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for the successful transformation of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-Fluoromethylene-4-phenyl-5H-furan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoromethylene-4-phenyl-5H-furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoromethylene-4-phenyl-5H-furan-2-one include other furan derivatives with fluorine or phenyl groups. Examples include:
- 5-Fluorofuran-2-one
- 4-Phenylfuran-2-one
- 5-Methyl-4-phenylfuran-2-one
Uniqueness
What sets 5-fluoromethylene-4-phenyl-5H-furan-2-one apart from similar compounds is its unique combination of the fluoromethylene and phenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H7FO2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(5E)-5-(fluoromethylidene)-4-phenylfuran-2-one |
InChI |
InChI=1S/C11H7FO2/c12-7-10-9(6-11(13)14-10)8-4-2-1-3-5-8/h1-7H/b10-7+ |
InChI Key |
UKQPPCCVRQVXCW-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=CC(=O)O/C2=C/F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC2=CF |
Origin of Product |
United States |
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